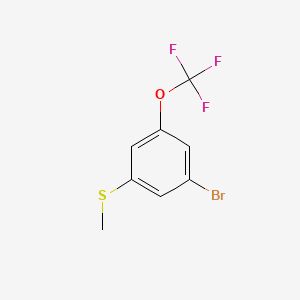![molecular formula C8H3ClN2S B14017128 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile is a heterocyclic compound that contains a thieno[2,3-C]pyridine core with a chlorine atom at the 7th position and a cyano group at the 2nd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinonitrile with thiourea in the presence of a base, followed by cyclization to form the thieno[2,3-C]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-C]pyridine derivatives, sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, disrupting key cellular pathways. For example, it has been shown to inhibit kinases involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-C]pyridine-2-carbonitrile: Lacks the chlorine atom at the 7th position.
7-Bromothieno[2,3-C]pyridine-2-carbonitrile: Contains a bromine atom instead of chlorine.
7-Methylthieno[2,3-C]pyridine-2-carbonitrile: Contains a methyl group instead of chlorine.
Uniqueness
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H3ClN2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-8-7-5(1-2-11-8)3-6(4-10)12-7/h1-3H |
InChI Key |
UUTQTVNRONPKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
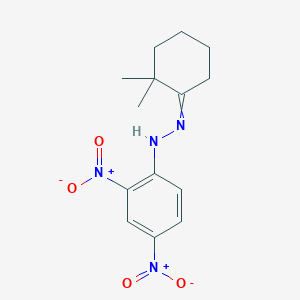
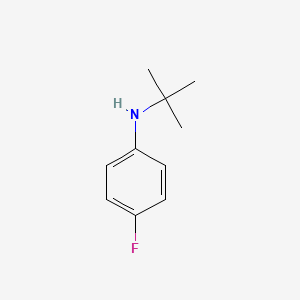
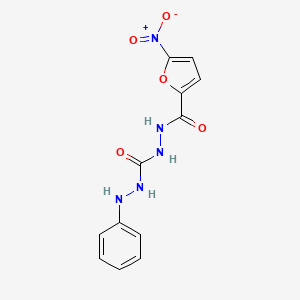
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
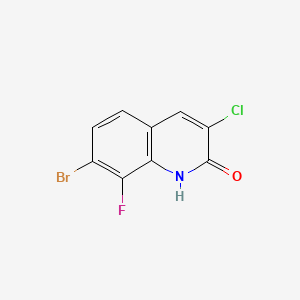
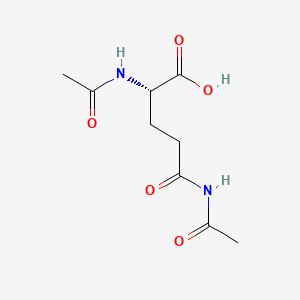
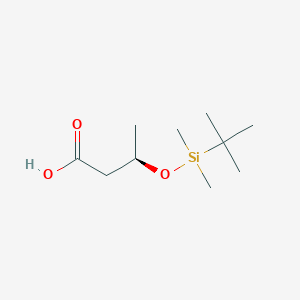
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
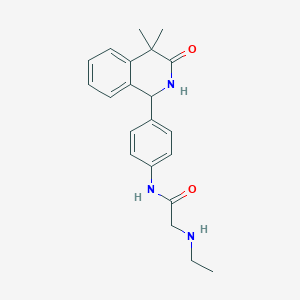

![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
